3-乙炔基吡啶-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

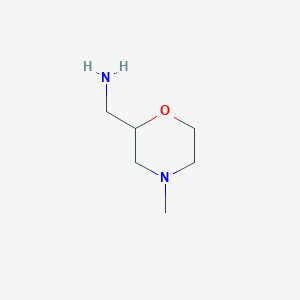

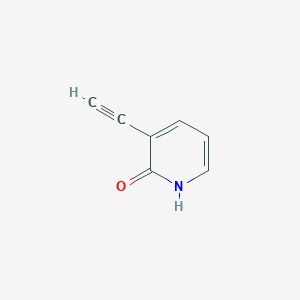

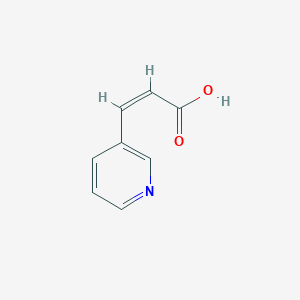

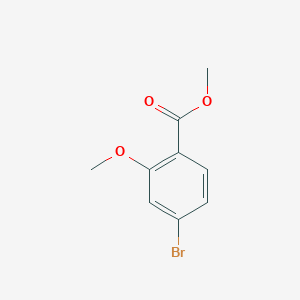

3-Ethynylpyridin-2-ol is a compound related to the family of ethynylpyridines, which are characterized by the presence of an ethynyl group (—C≡CH) attached to a pyridine ring. These compounds are of interest due to their potential applications in materials science, pharmaceuticals, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of ethynylpyridine derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. For instance, 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one was synthesized using a Sonogashira coupling reaction between 3-ethynylpyridine and 2,7-dibromofluoren-9-one . Similarly, the preparation of 1,3-dithiol-2-ylidene derivatives containing bis(ethynylpyridine) units was achieved through a Pd-catalyzed reaction of the corresponding dibromide .

Molecular Structure Analysis

The molecular structure of ethynylpyridine derivatives can be complex and diverse. Single-crystal X-ray diffraction has been used to characterize the structure of these compounds, revealing unique crystal structures depending on the substituents attached to the pyridine ring .

Chemical Reactions Analysis

Ethynylpyridines can participate in various chemical reactions, forming novel compounds. For example, the reaction of 2,5-diethynylpyridine with dimesitylborane led to an unexpected tris-hydroboration product, which was structurally characterized . Additionally, metal complexes derived from 3,5-diethynylpyridine have been synthesized, demonstrating the ability of ethynylpyridines to act as ligands and form complexes with metals such as gold and platinum .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynylpyridines are influenced by their molecular structure and the nature of their substituents. IR spectroscopy and DFT calculations have been used to study the vibrational and hydrogen bonding properties of ethynylpyridines. These studies have shown that weak hydrogen bonds can form with various proton donors, affecting the vibrational frequencies of the ethynyl group . The absorption spectra and redox properties of ethynylpyridine derivatives indicate intramolecular charge-transfer interactions, which are significant for their potential applications in electronic materials .

科学研究应用

手性螺旋钉合和构象控制

乙炔基吡啶聚合物和低聚物因其通过分子内氢键形成手性螺旋配合物的特性而受到研究。这些结构可以通过烯烃复分解反应稳定下来,从而形成手性、无模板、钉合的低聚物,显示出对极性溶剂和加热的耐受性。此类进展为创造具有特定手性性质的材料开辟了途径,在药物开发和纳米技术应用中可能很有用 (H. Abe、Fumihiro Kayamori 和 M. Inouye,2015 年)。

多刺激响应材料

含低聚(乙炔基吡啶)的炔基铂(II)多吡啶折叠体的合成和研究,由 Pt···Pt 相互作用稳定,突出了它们在开发多刺激响应材料中的潜力。这些材料表现出可逆的折叠/展开行为,由酸/碱、溶剂成分和温度等外部刺激介导,表明在智能材料和传感器中的应用 (M. Chan、Sammual Yu-Lut Leung 和 V. Yam,2019 年)。

分子电子学

乙炔基吡啶衍生物已被证明表现出电荷诱导构象转换和整流行为,表明它们在开发分子二极管、存储器件和纳米致动器中的效用。此应用对于推进分子电子学至关重要,其中分子充当电子元件 (P. Derosa、Suneel Guda 和 J. Seminario,2003 年)。

氢键相互作用

对乙炔基吡啶与各种分子(如三甲基磷酸酯)的氢键相互作用的研究,深入了解了它们的复杂形成和稳定性。此类研究对于了解乙炔基吡啶基材料功能及其在催化和分子识别中的应用所依据的分子相互作用至关重要 (D. Vojta、T. Horvat、S. Miljanić 和 M. Vazdar,2016 年)。

发光和传感应用

使用银(I)4-吡啶乙炔配合物设计和合成发光有机金属网络展示了有机配体在控制有机金属骨架结构中的作用。这些网络表现出独特的发光特性,表明它们在照明和显示技术以及传感应用中的潜力 (Tianle Zhang 等人,2010 年)。

安全和危害

属性

IUPAC Name |

3-ethynyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-6-4-3-5-8-7(6)9/h1,3-5H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXYXOXAWBFIIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434786 |

Source

|

| Record name | 3-ethynylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142502-88-3 |

Source

|

| Record name | 3-ethynylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)

![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)